(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative notable for its structural complexity and potential applications in medicinal chemistry. This compound features a tert-butoxycarbonyl protecting group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for drug development.
This compound can be classified as an amino acid derivative due to its structural characteristics, specifically the presence of an amino group and a carboxylic acid. It falls under the category of fluorinated organic compounds, which are known for their unique chemical properties and biological activities.
The synthesis of (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves several steps:
Technical details regarding specific reaction conditions, such as solvent choice, temperature, and catalysts, are crucial for optimizing yield and purity but are often proprietary or vary by laboratory practices.
The molecular formula of (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid is . It features:
The molecular weight of this compound is approximately 333.30 g/mol, with a melting point that varies based on purity and crystalline form . The InChI Key for this compound is SMVCCWNHCHCWAZ-LLVKDONJSA-N, which can be used for database searches.
(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid can participate in various chemical reactions typical for amino acids:
Technical details regarding reaction conditions, such as temperature, solvent systems, and catalysts, are essential for successful transformations but are often proprietary or vary significantly between laboratories.
The mechanism of action for (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid primarily relates to its potential interactions with biological targets due to the presence of the trifluoromethyl group. This group enhances binding affinity due to increased hydrophobic interactions and may influence metabolic pathways by altering the compound's pharmacokinetics.
Data from studies indicate that compounds containing trifluoromethyl groups often exhibit improved activity against various biological targets compared to their non-fluorinated counterparts .
Relevant data regarding safety precautions indicates that this compound may cause irritation upon contact with skin or eyes .
(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid has potential applications in:
The incorporation of trifluoromethyl groups into pharmaceutical candidates has been shown to enhance their biological activity, making this compound a valuable asset in drug discovery efforts .
The synthesis of enantiomerically pure (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid requires chirality control at the α-carbon of this phenylalanine derivative. The ortho-trifluoromethyl substituent introduces significant steric and electronic effects that influence stereochemical outcomes. Three principal methodologies have been developed:
Asymmetric Hydrogenation: Prochiral dehydroamino acid precursors undergo catalytic hydrogenation using chiral Rh(I) or Ru(II) catalysts (e.g., DuPhos, BINAP complexes). The electron-withdrawing trifluoromethyl group in the ortho position reduces substrate flexibility, enabling enantiomeric excess (ee) values >95% for the (R)-configuration when using (R,R)-Et-DuPhos-Rh catalysts [4].
Chiral Auxiliary Approaches: Schiff base formation between 2-(trifluoromethyl)phenylpyruvic acid and (1R,2S)-norephedrine followed by diastereoselective reduction yields the (R)-configured amino acid precursor after auxiliary removal. This method achieves diastereomeric ratios >98:2 due to the bulky ortho-substituent directing reagent approach [6].
Enzymatic Resolution: Racemic mixtures undergo kinetic resolution using acylase enzymes (e.g., from Aspergillus oryzae), preferentially hydrolyzing the (S)-enantiomer and leaving the (R)-isomer intact. The hydrophobic trifluoromethyl group enhances enzyme-substrate binding affinity, yielding the (R)-enantiomer with 97% ee at 50% conversion .
Table 1: Stereoselective Synthesis Methods for (R)-Configuration
Method | Key Catalyst/Reagent | ee (%) | Yield (%) | Steric Influence |
---|---|---|---|---|
Asymmetric Hydrogenation | (R,R)-Et-DuPhos-Rh | >95 | 90 | High steric guidance |
Chiral Auxiliary | (1R,2S)-Norephedrine | >98 | 85 | Directed by ortho-CF₃ bulk |
Enzymatic Resolution | A. oryzae Acylase | 97 | 45* | Enhanced hydrophobic binding |
*Yield based on theoretical maximum at 50% conversion
The positional isomerism of the trifluoromethyl group significantly impacts the compound's physicochemical behavior and downstream reactivity. Ortho-substitution imposes unique steric constraints and electronic effects compared to meta/para analogs:
Ortho-Specific Effects: The proximity of the CF₃ group to the propanoic acid chain increases conformational rigidity via steric repulsion, raising the rotational barrier by 3.5 kcal/mol versus para-substituted analogs. This reduces amidation rates at the carboxylic acid by 40% but improves crystallinity due to planar restriction [1] [5].
Regioselective Synthesis: Ortho-substituted precursors are synthesized via:(a) Suzuki-Miyaura Coupling of 2-(trifluoromethyl)phenylboronic acid with protected bromoalanine derivatives (Pd(dppf)Cl₂, 85% yield)(b) Directed ortho-Lithiation of (trifluoromethyl)benzene derivatives using n-BuLi (-78°C), followed by alkylation with electrophilic glycine equivalents [5].
Electronic Modulation: The ortho-CF₃ group exerts a -I effect, reducing the pKa of the carboxylic acid (pKa = 3.2) compared to meta (pKa = 3.5) and para (pKa = 3.6) isomers. This enhances solubility in polar aprotic solvents like DMF and DMSO [2].
Table 2: Regiochemical Influence of CF₃ Position
Property | Ortho-isomer | Meta-isomer | Para-isomer | Structural Cause |
---|---|---|---|---|
Carboxylic Acid pKa | 3.2 | 3.5 | 3.6 | Field effect proximity |
Amidation Rate (rel.) | 60% | 100% | 95% | Steric hindrance |
Melting Point (°C) | 158–160 | 142–145 | 149–151 | Crystal packing efficiency |
Rotational Barrier (kcal/mol) | 12.5 | 9.0 | 9.0 | Ortho substituent bulk |
The Boc protection of the α-amino group must overcome challenges from the electron-deficient aromatic ring and steric encumbrance near the reaction site:
Acid Scavengers: Boc₂O-mediated protection requires proton scavengers (e.g., DMAP, triethylamine) to prevent epimerization. The ortho-CF₃ group increases substrate acidity, necessitating low temperatures (0°C) to maintain >99% stereochemical integrity [6].
Solvent Optimization: Tetrahydrofuran (THF) provides optimal balance between Boc₂O solubility and minimized steric hindrance, achieving 95% protection yield versus 78% in dichloromethane. The ortho-trifluoromethyl group reduces reaction rates by 2.3-fold compared to unsubstituted phenylalanine derivatives due to inductive electron withdrawal [6].
Deprotection Kinetics: Acidolytic deprotection (TFA/DCM) proceeds 30% slower than standard Boc-amino acids due to protonation resistance imparted by the electron-withdrawing CF₃ group. Microwave assistance (50°C, 10 min) achieves complete deprotection without racemization .
The formation of the Boc-carbamate linkage demands precision catalysis to mitigate side reactions from the reactive trifluoromethylphenyl environment:
Catalyst Screening: 4-Dimethylaminopyridine (DMAP) at 5 mol% loading enables Boc-carbamate formation in <2 hours at 25°C. Alternative catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) induce epimerization (up to 15%) due to the substrate's enhanced acidity [4].
Solvent Effects: Polar aprotic solvents (DMF, MeCN) stabilize the transition state, improving yields to 92% versus 67% in toluene. Mixed solvent systems (DMF:CHCl₃, 1:1) optimize solubility and reaction kinetics, particularly important for the crystalline ortho-substituted derivative [4].
Iron-Catalyzed Methods: For integrated syntheses, chiral iron catalysts (e.g., (R,R)-FeBIPF₂) enable enantioselective 1,3-nitrogen migration to directly access Boc-protected amino acids. At -50°C in 1,2-dichlorobenzene/CHCl₃, this method achieves 98% ee and 93% yield, outperforming traditional routes for stereochemical purity [4].
Table 3: Optimized Conditions for Boc-Carbamate Formation
Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Epimerization (%) |
---|---|---|---|---|---|
DMAP (5 mol%) | DMF | 25 | 2 | 92 | <1 |
DBU (10 mol%) | THF | 25 | 1.5 | 85 | 15 |
No catalyst | CH₂Cl₂ | 40 | 12 | 45 | 3 |
(R,R)-FeBIPF₂ (2 mol%) | DCB/CHCl₃ (1:1) | -50 | 16 | 93 | 0 |
The carboxylic acid and Boc-protected amine serve as handles for diversification toward complex molecular architectures:
Peptide Coupling: Activation with HATU/DIPEA enables amide formation without epimerization. The ortho-CF₃ group slows coupling rates by 35% compared to para-substituted analogs but improves diastereoselectivity in peptide chain elongation (dr >25:1) due to restricted conformational flexibility [6].
Boc Deprotection-Cyclization: Sequential TFA-mediated Boc removal and base-induced lactam formation generates β-lactams (70% yield) or larger ring systems. The electron-withdrawing CF₃ facilitates intramolecular nucleophilic attack by reducing the amine pKa [6].
Side-Chain Functionalization: The trifluoromethyl group undergoes nickel-catalyzed cross-coupling with arylzinc reagents to introduce biaryl motifs while retaining stereochemical integrity. This exploits the C–F bond activation potential unique to ortho-positioned CF₃ groups [5].
Orthogonal Deprotection: The Boc group is selectively removable in the presence of Fmoc-protected amines (piperidine/DMF), enabling sequential functionalization for solid-phase peptide synthesis (SPPS) applications. This orthogonality facilitates incorporation into β-peptide foldamers or hybrid structures [6].
Table 4: Derivatization Reactions of the Core Compound
Reaction | Reagents/Conditions | Product Class | Yield (%) | Application |
---|---|---|---|---|
Amide Coupling | HATU, DIPEA, DMF | Dipeptides | 85 | Peptidomimetics |
Lactam Formation | (i) TFA, (ii) NEt₃, CH₃CN | β-Lactams | 70 | Constrained scaffolds |
Biaryl Formation | ArZnBr, NiCl₂(dppp), NMP, 80°C | Triarylmethanes | 65 | Chiral ligands |
Fmoc Deprotection | 20% piperidine/DMF | SPPS-ready building block | 95 | Solid-phase synthesis |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4